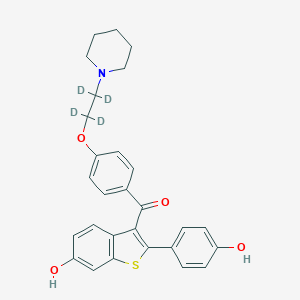

Raloxifene-d4

概述

描述

Raloxifene-d4 is a deuterated form of raloxifene, a selective estrogen receptor modulator. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of raloxifene. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of raloxifene-d4 involves the incorporation of deuterium atoms into the raloxifene molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium atoms under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterated solvents and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the deuterated compound.

化学反应分析

Types of Reactions

Raloxifene-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted this compound compounds.

科学研究应用

Pharmacokinetics and Metabolism Studies

In a study by Dara et al., a rapid and sensitive method was developed for determining raloxifene and its metabolites using Raloxifene-d4 as an internal standard . The method involved solid-phase extraction followed by LC-MS/MS analysis, demonstrating high sensitivity with linearity over a wide dynamic range.

Osteoporosis Treatment

Raloxifene is widely recognized for its role in the prevention and treatment of postmenopausal osteoporosis. As a SERM, it acts as an estrogen agonist in bone tissue, enhancing bone mineral density while acting as an antagonist in breast and uterine tissues . The use of this compound in clinical studies helps elucidate the compound's effects on bone metabolism and fracture risk reduction.

Case Study: Efficacy in Osteoporosis Management

A clinical trial involving postmenopausal women demonstrated that raloxifene significantly reduced the incidence of vertebral fractures compared to placebo groups . The pharmacokinetic data obtained using this compound provided insights into individual variability in response to treatment.

Research on Cancer Risk Reduction

Raloxifene has also been investigated for its potential to reduce breast cancer risk in postmenopausal women at high risk for invasive breast cancer. Its dual action—antagonistic effects on breast tissue while promoting bone health—makes it a subject of interest in oncology research .

Table 2: Comparison of SERMs in Cancer Risk Reduction

| SERM | Breast Cancer Risk Reduction | Thromboembolic Events |

|---|---|---|

| Raloxifene | Moderate | Lower incidence |

| Tamoxifen | High | Higher incidence |

作用机制

Raloxifene-d4, like raloxifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, exhibiting both agonistic and antagonistic effects. In bone tissue, it acts as an estrogen agonist, increasing bone mineral density. In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer. The molecular targets include estrogen receptors alpha and beta, and the pathways involved are related to estrogen signaling.

相似化合物的比较

Similar Compounds

Tamoxifen: Another selective estrogen receptor modulator used in breast cancer treatment.

Bazedoxifene: A selective estrogen receptor modulator used for osteoporosis treatment.

Clomiphene: A selective estrogen receptor modulator used in fertility treatments.

Uniqueness of Raloxifene-d4

This compound is unique due to its deuterium atoms, which make it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and analysis in biological systems. This makes this compound particularly useful in research settings where detailed understanding of raloxifene’s behavior is required.

生物活性

Raloxifene-d4 is a stable isotope-labeled analog of raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of osteoporosis and breast cancer. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and allowing for more precise pharmacokinetic studies. This compound retains the core structure and functional properties of raloxifene, making it a valuable tool in research aimed at understanding estrogen receptor modulation.

Raloxifene acts primarily through selective binding to estrogen receptors (ERs), exhibiting both agonistic and antagonistic effects depending on the target tissue:

- Bone Tissue : this compound demonstrates anti-resorptive properties by inhibiting osteoclast activity, leading to decreased bone turnover and increased bone density. Studies indicate that it reduces osteoclast formation and bone resorption in vitro, with maximal inhibition observed at low concentrations (10^-9 mol/L) .

- Breast Tissue : In breast cancer models, this compound acts as an antagonist, inhibiting estrogen-dependent proliferation of breast cancer cells. It has been shown to significantly reduce tumor growth in vivo .

- Uterine Tissue : Unlike estrogen, raloxifene does not stimulate endometrial growth, making it a safer alternative for postmenopausal women at risk for endometrial cancer .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. Key findings include:

- Metabolism : Raloxifene undergoes extensive glucuronidation primarily via UGT1A1 and UGT1A9 enzymes. The metabolites include raloxifene-6-glucuronide and raloxifene-4'-glucuronide, which are predominant in circulation .

- Bioavailability : Following oral administration, raloxifene has a high volume of distribution (~2348 L/kg) and is approximately 95% protein-bound in plasma, which influences its therapeutic efficacy .

Table 1: Summary of Key Biological Activities

| Activity Type | Effect | Concentration Range |

|---|---|---|

| Osteoclast Inhibition | Reduces osteoclast numbers | 10^-11 mol/L to 10^-7 mol/L |

| Breast Cancer Proliferation | Inhibits proliferation | Varies by cell line |

| Endometrial Safety | No stimulatory effect on endometrial tissue | N/A |

Case Studies

- Clinical Trials : The MORE trial demonstrated that raloxifene significantly reduced the incidence of invasive breast cancer by 76% among postmenopausal women with osteoporosis . This finding underscores the dual benefit of raloxifene in both bone health and cancer prevention.

- In Vitro Studies : Research involving neonatal mouse models showed that raloxifene reduced osteoclastogenesis while promoting osteoblast proliferation. This dual action highlights its potential as a therapeutic agent for maintaining bone health in postmenopausal women .

- Pharmacogenomic Insights : Variations in UGT1A8 genotypes have been linked to differences in raloxifene metabolism and efficacy. Slow metabolizers exhibited higher levels of circulating glucuronides, suggesting that genetic factors may influence individual responses to treatment .

属性

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUITABIAKMVPG-RZOBCMOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649149 | |

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185076-44-1 | |

| Record name | [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。